molecular formula C6H10O2S B14752089 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane CAS No. 281-10-7

3,9-Dioxa-7-thiabicyclo[3.3.1]nonane

Cat. No.: B14752089
CAS No.: 281-10-7
M. Wt: 146.21 g/mol
InChI Key: GWFLGHOIAMOPJY-UHFFFAOYSA-N
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Description

3,9-Dioxa-7-thiabicyclo[3.3.1]nonane is a bicyclic compound featuring oxygen atoms at positions 3 and 9 and a sulfur atom at position 7. Its unique heteroatom arrangement imparts distinct electronic and steric properties, making it relevant in organic synthesis and medicinal chemistry.

Properties

CAS No.

281-10-7

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3,9-dioxa-7-thiabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H10O2S/c1-5-3-9-4-6(8-5)2-7-1/h5-6H,1-4H2

InChI Key

GWFLGHOIAMOPJY-UHFFFAOYSA-N

Canonical SMILES

C1C2CSCC(O2)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxa-7-thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the bicyclic framework of the parent compound while exhibiting modified chemical properties .

Mechanism of Action

The mechanism of action of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound’s bicyclic structure also allows it to interact with various enzymes and receptors, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[3.3.1]nonane scaffold accommodates diverse heteroatoms (O, S, Se, N, B) at various positions, leading to compounds with distinct properties:

Compound Name Heteroatoms/Functional Groups Key Features References
9-Selenabicyclo[3.3.1]nonane Se at position 9 High reactivity in nucleophilic substitutions; GPx mimetic activity
9-Thiabicyclo[3.3.1]nonane S at position 9 Used in click chemistry; lower reactivity vs. Se analogs
3,7-Diazabicyclo[3.3.1]nonan-9-one N at positions 3,7; ketone at 9 Pharmacological relevance (antibacterial, antiviral)
3,9-Dioxabicyclo[3.3.1]nonane O at positions 3,9 Synthesized via Prins cyclization; moderate yields
9-Borabicyclo[3.3.1]nonane B at position 9 Used in hydroboration reactions; catalytic applications
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane S at 3,7; N at 1,5 Conformational complexity studied via QTAIM

Reactivity and Anchimeric Assistance

  • Selenium vs. Sulfur Analogs: 9-Selenabicyclo[3.3.1]nonane derivatives exhibit >100× higher anchimeric assistance than sulfur analogs (e.g., 2,6-dichloro-9-selenabicyclo vs. 2,6-dichloro-9-thiabicyclo), accelerating nucleophilic substitution reactions .
  • Oxygen vs. Nitrogen: Oxygenated derivatives (e.g., 3,9-dioxabicyclo) are less reactive in click chemistry but may offer stability for drug delivery. Nitrogen-containing analogs (e.g., diazabicyclo) are tailored for bioactivity, such as danofloxacin’s antibacterial properties .

Key Research Findings

Reactivity Hierarchy : Anchimeric assistance follows Se > S > N, with selenium’s polarizability enhancing transition-state stabilization .

Biological Efficacy: Selenium-based compounds are non-toxic and effective metabolic correctors, while diazabicyclo derivatives dominate antimicrobial applications .

Structural Flexibility : Heteroatom positioning (e.g., 3,7-dithia vs. 3,9-dioxa) dictates conformational behavior and electronic properties, impacting drug design .

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